molecular formula C9H13NO3Si B3045461 Silane, trimethyl(2-nitrophenoxy)- CAS No. 1079-56-7

Silane, trimethyl(2-nitrophenoxy)-

Cat. No.: B3045461
CAS No.: 1079-56-7
M. Wt: 211.29 g/mol
InChI Key: KPYOWYWLPHAMOF-UHFFFAOYSA-N
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Description

Silane, trimethyl(2-nitrophenoxy)- is a chemical compound . The structure of this molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 27 bond(s) .


Molecular Structure Analysis

The Silane, trimethyl(2-nitrophenoxy)- molecule contains a total of 27 bond(s). There are 14 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 nitro group(s) (aromatic) .

Scientific Research Applications

Kinetics and Mechanisms in Silylation Reactions

  • Catalytic Alcoholysis and Phenolysis: Solvolysis of trimethyl(4-nitrophenoxy)silane in alcohol, catalyzed by nitrophenol, shows significant pathways determined by specific solvation (Popov & Anikeev, 2000).

Synthesis and Chemical Reactions

  • Direct Synthesis from Aromatic Fluorides: A method for synthesizing trimethyl(2-phenoxyethyl)silanes from aromatic fluorides was developed, tolerating various substituents (Grecian, Hadida, & Warren, 2005).
  • Reactivity Umpolung in Organometallic Compounds: The reaction of trimethyl-(2-nitrovinyl)silane with organometallic compounds, providing an example of reactivity umpolung of 1-alkenylsilanes (Hayama, Tomoda, Takeuchi, & Nomura, 1983).

Applications in Polymer Science and Coatings

  • Laser-Induced Decomposition for Silicon-Containing Coatings: Decomposition of trimethyl(methoxy)silane using a CO2 laser, leading to silicon-containing coatings (Pola, Alexandrescu, Morjan, & Sorescu, 1990).
  • UV Laser-Induced Polymerization: ArF laser photolysis of gaseous trimethyl(2-propynyloxy)silane resulted in polymerization and chemical vapour deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon (Pola & Morita, 1997).

Protective Groups and Silicon Chemistry

  • Protecting Groups for Silicon: Triorganyl(2,4,6-trimethoxyphenyl)silanes were used in experiments to determine the selectivity of cleavage of the 2,4,6-trimethoxyphenyl group in various conditions, highlighting the protective capabilities for silicon (Popp et al., 2007).

Materials Science and Adhesion

  • Silane Coupling Agents in Polymer-Oxide Interfaces: Study of silane adhesion promoters, like (3-glycidoxypropyl)trimethoxysilane, to improve adhesion and durability at polymer-oxide interfaces (Benkoski, Kramer, Yim, Kent, & Hall, 2004).

Photoinduced Deprotection and Patterning

  • Siloxane-Based Photopatternable Monolayers: Use of trimethoxy-[11-(2-nitrobenzyloxy)undecyl]silane for covalent assembly and UV light exposure to generate reactive hydroxyl-terminated monolayers, demonstrating photoinduced deprotection (Zubkov et al., 2005).

Advanced Organic Synthesis

Analytical Chemistry

  • NMR Study of Silicon-Carbon Bonding: A study using 13C Fourier-transform NMR of trimethyl(phenylethynyl)silane, providing evidence for silicon-carbon bonding interactions (Levy, White, & Cargioli, 1972).

Safety and Hazards

Trimethylsilane, a related compound, is considered hazardous by the OSHA Hazard Communication Standard. It is extremely flammable and may form explosive mixtures in air. It may displace oxygen and cause rapid suffocation. It is harmful if inhaled, causes serious eye irritation, and is corrosive to the respiratory tract .

Properties

IUPAC Name

trimethyl-(2-nitrophenoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3Si/c1-14(2,3)13-9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYOWYWLPHAMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345808
Record name Silane, trimethyl(2-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079-56-7
Record name Silane, trimethyl(2-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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